N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Mechanism of Action
Target of Action
The primary targets of N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide are enzymes such as lanosterol 14α-demethylase and COX . These enzymes play crucial roles in various biological processes, including the biosynthesis of ergosterol and inflammation, respectively .
Mode of Action
this compound interacts with its targets by inhibiting their activity. For instance, it inhibits the synthesis of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol . It also acts as a COX enzyme inhibitor, thereby reducing inflammation .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase by this compound disrupts the ergosterol biosynthesis pathway, leading to antifungal activity . Similarly, by inhibiting COX enzymes, it interferes with the arachidonic acid pathway, reducing the production of prostaglandins and thus exhibiting anti-inflammatory properties .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of ergosterol biosynthesis in fungi, leading to their death , and the reduction of inflammation through the inhibition of prostaglandin production .
Biochemical Analysis
Biochemical Properties
N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is part of the thiazole class of compounds, which have been found to have diverse biological activities . Thiazoles have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
Given the known activities of other thiazole compounds, it is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The initial step involves the reaction of 2-bromo-1,2-diphenylethan-1-one with thiourea to form the thiazole ring.
Acetylation: The intermediate product is then acetylated using chloroacetyl chloride.
Amidation: The acetylated product undergoes a reaction with sodium thiocyanate to form the final thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
This compound has shown potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes . It is also being investigated for its antimicrobial and anticancer properties, making it a versatile candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-diphenylthiazol-2-yl)-1H-pyrazole-5-carboxamide: Similar in structure but lacks the methyl group, which may affect its biological activity.
4,5-diphenylthiazole derivatives: These compounds share the thiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of the thiazole and pyrazole rings, along with the carboxamide group. This unique structure allows it to interact with multiple biological targets, making it a promising candidate for various applications in medicinal chemistry.
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-24-16(12-13-21-24)19(25)23-20-22-17(14-8-4-2-5-9-14)18(26-20)15-10-6-3-7-11-15/h2-13H,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRXXDORDDVRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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